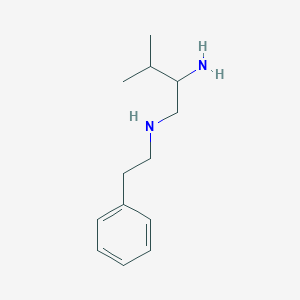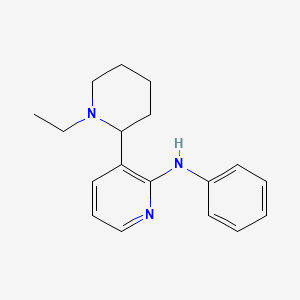![molecular formula C29H24NO2P B11821220 N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine is a complex organic compound with a unique structure. This compound features a phosphapentacyclic framework, which is a rare and intriguing structural motif in organic chemistry. The presence of multiple rings and heteroatoms makes it a subject of interest for researchers in various fields.
Métodos De Preparación
The synthesis of N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine involves several steps. The synthetic route typically starts with the preparation of the phosphapentacyclic core, followed by the introduction of the N-methyl and N-[(1R)-1-phenylethyl] groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the complex ring system. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yields and purity.
Análisis De Reacciones Químicas
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium azide and lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying ring strain, stereochemistry, and reactivity.
Biology: Researchers investigate its potential as a ligand for binding to specific proteins or enzymes, which could lead to the development of new biochemical tools.
Medicine: The compound’s ability to interact with biological targets suggests potential therapeutic applications, such as in drug discovery for treating various diseases.
Industry: Its stability and reactivity make it useful in the development of new materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine can be compared with other similar compounds, such as:
Phosphapentacyclic Compounds: These compounds share the phosphapentacyclic core but differ in their substituents, leading to variations in reactivity and applications.
N-methylated Amines: Compounds with N-methyl groups exhibit similar chemical behavior, but the presence of the phosphapentacyclic core in this compound adds unique properties.
Phenylethylamines: These compounds have a phenylethyl group, which contributes to their biological activity
Propiedades
Fórmula molecular |
C29H24NO2P |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine |
InChI |
InChI=1S/C29H24NO2P/c1-19(20-9-4-3-5-10-20)30(2)25-14-8-13-24-23(25)16-18-27-29(24)28-22-12-7-6-11-21(22)15-17-26(28)31-33-32-27/h3-19,33H,1-2H3/t19-,33?/m1/s1 |
Clave InChI |
FVFUMDIRFCLJLM-SZFQZUEASA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N(C)C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4 |
SMILES canónico |
CC(C1=CC=CC=C1)N(C)C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


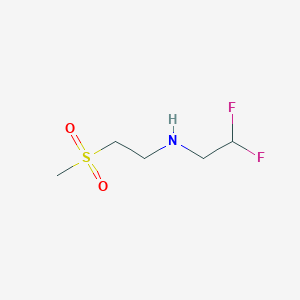
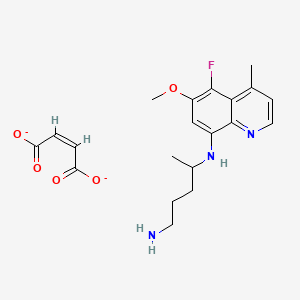
![N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)
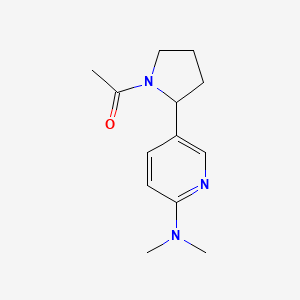
![N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)


![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B11821183.png)

![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)


